![molecular formula C28H25N3O4S B2957331 2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one CAS No. 1114878-32-8](/img/structure/B2957331.png)
2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality 2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinazolinone derivatives have been explored for their anticancer potential. For instance, triazoloquinazolinone-based compounds have been identified as tubulin polymerization inhibitors and vascular disrupting agents, showing potent anticancer activity against a wide panel of cancer cell lines. These compounds induce cell shape changes, cell migration, and tube formation in endothelial cells, consistent with vasculature damaging activity, suggesting their utility in cancer therapy (Driowya et al., 2016). Another study demonstrated that 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a quinazolinone derivative, inhibited tumor growth significantly in mice without obvious signs of toxicity, indicating its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Antimicrobial and Antitubercular Activity
Quinazolinone compounds have demonstrated significant antimicrobial and antitubercular activities. Various substituted quinazolinone derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Some compounds showed significant anti-tubercular activity, indicating their potential in developing new treatments for tuberculosis (Maurya et al., 2013). Another study focusing on quinazolin-4-ones connected 1, 3-thiazole found these compounds to possess antibacterial action, with some showing better antibacterial activity than the reference drug, isoniazide, against Mycobacterium tuberculosis H37RV (Nagaladinne et al., 2020).
Antioxidant Properties
Quinazolinone derivatives have also been evaluated for their antioxidant properties. A study synthesized two series of 2-substituted quinazolin-4(3H)-ones and evaluated them for their antioxidant properties using different methods. It was found that certain derivatives exhibit potent antioxidant activity, indicating their potential for applications in conditions associated with oxidative stress (Mravljak et al., 2021).
Antihypertensive and Cardiovascular Effects
Quinazolinone derivatives have been synthesized and examined for their antihypertensive activity, showing good to moderate effectiveness. Notably, some compounds exhibited potent antihypertensive activity through their α1-adrenergic receptor blocking property, similar to clinically used analogs like prazosin, without affecting heart rate and with a prolonged duration of action (Rahman et al., 2014).
Eigenschaften
IUPAC Name |
2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-4-34-25-12-8-6-10-22(25)26-29-24(18(2)35-26)17-36-28-30-23-11-7-5-9-21(23)27(32)31(28)19-13-15-20(33-3)16-14-19/h5-16H,4,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZFPXJHEQNXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.